molecular formula C24H40N2O6 B2402046 N-alpha-t-Butyloxycarbonyl-N-epsilon-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-lysine CAS No. 1301706-85-3

N-alpha-t-Butyloxycarbonyl-N-epsilon-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-lysine

Cat. No.: B2402046
CAS No.: 1301706-85-3
M. Wt: 452.592
InChI Key: QNYLJYLZSXQBRR-MRXNPFEDSA-N
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Description

N-alpha-t-Butyloxycarbonyl-N-epsilon-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-lysine: is a complex organic compound that belongs to the class of amino acids. It is characterized by its unique structure, which includes a lysine backbone modified with a t-butyloxycarbonyl (BOC) protecting group and a dimethyl-dioxocyclohexylidene moiety. This compound is often used in peptide synthesis and various biochemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group of lysine using t-butyloxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine. The resulting BOC-protected lysine is then reacted with a suitable reagent to introduce the dimethyl-dioxocyclohexylidene group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: : The carbonyl groups can be reduced to hydroxyl groups.

  • Substitution: : The BOC protecting group can be removed under acidic conditions to expose the free amino group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or sodium hypochlorite.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the BOC group.

Major Products Formed

  • Oxidation: : Amine oxides

  • Reduction: : Hydroxylated derivatives

  • Substitution: : Free amino group derivatives

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Peptide Synthesis: : It is used as a building block in the synthesis of peptides and proteins.

  • Biochemical Studies: : It serves as a tool in studying enzyme mechanisms and protein interactions.

  • Medicinal Chemistry: : It is used in the development of pharmaceuticals and drug delivery systems.

  • Industrial Applications: : It finds use in the production of biologically active compounds and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled with other amino acids. The molecular targets and pathways involved would vary based on the specific biochemical or pharmaceutical context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the BOC protecting group and the dimethyl-dioxocyclohexylidene moiety. Similar compounds include other BOC-protected amino acids and derivatives with different protecting groups or functional groups. These compounds are often compared based on their stability, reactivity, and suitability for various applications.

List of Similar Compounds

  • BOC-Lysine: : Similar to the compound but without the dimethyl-dioxocyclohexylidene group.

  • Fmoc-Lysine: : Another protected lysine derivative, using the Fmoc (fluorenylmethyloxycarbonyl) group instead of BOC.

  • Z-Lysine: : A lysine derivative protected with the benzyloxycarbonyl (Z) group.

Properties

IUPAC Name

(2R)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O6/c1-15(2)12-17(20-18(27)13-24(6,7)14-19(20)28)25-11-9-8-10-16(21(29)30)26-22(31)32-23(3,4)5/h15-16,27H,8-14H2,1-7H3,(H,26,31)(H,29,30)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJNRXWJRREUMO-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=NCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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